molecular formula C10H20N2O2 B126719 (S)-3-Boc-aminopiperidine CAS No. 216854-23-8

(S)-3-Boc-aminopiperidine

Cat. No. B126719
M. Wt: 200.28 g/mol
InChI Key: WUOQXNWMYLFAHT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Boc-aminopiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing nitrogen, which are important in pharmaceutical chemistry due to their presence in various bioactive molecules. The "Boc" in the name refers to the tert-butoxycarbonyl group, which is a common protecting group used in organic synthesis to protect amines.

Synthesis Analysis

The synthesis of 3-aminopiperidines, which are closely related to (S)-3-Boc-aminopiperidine, can be achieved through an efficient one-pot synthesis method. This method involves the intramolecular cyclization of unsaturated amines, allowing for the nucleophilic installation of various nitrogen nucleophiles, including azides and amines . The regioselectivity of this transformation is particularly noteworthy as it enables the formation of anti-Markovnikov-type adducts, which complements existing Markovnikov-based olefin amino functionalization methods .

Molecular Structure Analysis

The molecular structure of triazolyl-substituted 3-aminopiperidines, which are structurally similar to (S)-3-Boc-aminopiperidine, has been established through single-crystal X-ray structure analysis . This analysis confirms the constitution and relative configuration of the synthesized compounds, which are crucial for understanding their chemical behavior and potential interactions in biological systems .

Chemical Reactions Analysis

Triazolyl-substituted 3-aminopiperidines can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction, which is a widely used method for creating 1,2,3-triazoles . This reaction involves the copper-catalyzed cycloaddition of azides and alkynes, which can be derived from the nucleophilic ring opening of aziridines . The resulting triazolyl-substituted 3-aminopiperidines serve as new scaffolds for combinatorial chemistry, indicating their potential for creating diverse chemical libraries for drug discovery .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-3-Boc-aminopiperidine are not detailed in the provided papers, the properties of piperidine derivatives generally include moderate polarity, the ability to participate in hydrogen bonding due to the presence of the amine group, and a tendency to exist as solids at room temperature. The Boc group is known to increase the steric bulk and protect the amine from unwanted reactions during synthetic procedures. The physical and chemical properties of these compounds are essential for their solubility, stability, and reactivity in various chemical and biological contexts.

Scientific Research Applications

  • Synthesis of Orthogonally Protected Diazabicyclo Compounds

    • Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, closely related to (S)-3-Boc-aminopiperidine, serves as a building block for synthesizing 4-substituted 3-aminopiperidines, which are potential candidates for biological activity (Schramm et al., 2009).
  • Combinatorial Chemistry Applications

    • Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derivatives of (S)-3-Boc-aminopiperidine, have been developed as new scaffolds for combinatorial chemistry (Schramm et al., 2010).
  • Biocatalysis in Pharmaceutical Intermediates

    • Chiral N-heterocyclic molecules, like 3-aminopiperidine derivatives, are valuable intermediates in producing bioactive compounds with pharmacological properties. The synthesis of both enantiomers of 3-amino-1-Boc-piperidine by amination using immobilized ω-transaminases is a notable application (Petri et al., 2019).
  • Synthesis of Pharmaceutical Intermediates

    • (S)-N-Boc-3-hydroxypiperidine, a derivative of (S)-3-Boc-aminopiperidine, is used in synthesizing pharmaceutical intermediates like ibrutinib, an active pharmaceutical ingredient for lymphoma treatment. A biocatalytic process using recombinant ketoreductase has been developed for this purpose (Ju et al., 2014).
  • Palladium-Catalyzed Synthesis in Drug Research

    • The palladium-catalyzed migrative Negishi coupling method enables direct access to 3-aryl-N-Boc-piperidines, important building blocks in pharmaceutical research (Millet & Baudoin, 2015).
  • Synthesis of HIV-1 Entry Inhibitors

    • Efficient synthesis of 4-substituted-4-aminopiperidine derivatives, starting with isonipecotate and employing Curtius rearrangement, is crucial for producing piperazino-piperidine based CCR5 antagonists, key in developing HIV-1 entry inhibitors (Jiang et al., 2004).

Safety And Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and others.


Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about how the field will develop.


properties

IUPAC Name

tert-butyl N-[(3S)-piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOQXNWMYLFAHT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363795
Record name (S)-3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Boc-aminopiperidine

CAS RN

216854-23-8
Record name (S)-3-Boc-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-Aminopiperidine, 3-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylcarbamate (2.2 g) and 5% rhodium on carbon (200 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 24 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 5.86 (b, 1H), 3.59 (b, 1H), 3.07 (dd, 1H), 2.84 (m, 1H), 2.68 (m, 1H), 2.55 (m, 1H), 2.10 (s, 1H), 1.82 (m, 1H), 1.68 (m, 1H), 1.50 (m, 1H), 1.46 (s, 9H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in EtOH (20 mL) was stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hrs. The catalyst was removed by filtration through Celite®, and the filtrate was concentrated under reduced pressure to give tert-butyl 3-piperidinylcarbamate as a solid (1.22 g, yield; 91%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.229 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

25 ml of diethylamine was added to 250 ml of an ethanol solution of 1.88 g of 9H-fluoren-9-ylmethyl 3-t-butoxycarbonylaminopiperidine-1-carboxylate, and the mixture was stirred at room temperature for 18 hours. After the solution had been concentrated under reduced pressure, the residue was dissolved in a mixture consisting of 150 ml of toluene and 100 ml of 10% aqueous citric acid solution. The aqueous layer was made alkaline with a 5N aqueous sodium hydroxide solution, and then extracted twice with 100 ml of dichloromethane. The organic layers were combined together, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 0.79 g of the title compound.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Boc-aminopiperidine
Reactant of Route 2
(S)-3-Boc-aminopiperidine
Reactant of Route 3
(S)-3-Boc-aminopiperidine
Reactant of Route 4
Reactant of Route 4
(S)-3-Boc-aminopiperidine
Reactant of Route 5
(S)-3-Boc-aminopiperidine
Reactant of Route 6
(S)-3-Boc-aminopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.